molecular formula C17H23O3PSi B8409600 Diphenyl[2-(trimethoxysilyl)ethyl]phosphane CAS No. 88000-44-6

Diphenyl[2-(trimethoxysilyl)ethyl]phosphane

Cat. No. B8409600
Key on ui cas rn: 88000-44-6
M. Wt: 334.4 g/mol
InChI Key: VAXBNGMOQPPNKI-UHFFFAOYSA-N
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Patent
US05120581

Procedure details

A solution of 2-(diphenylphosphino)ethyltrimethoxysilane (DPETMS) in isopropanol comprising 12% DPETMS and 88% isopropanol and 2-4 drops titanium acetylacetonate dialkoxide in alcohol was prepared. The DPETMS was synthesized by combining diphenylphosphine and vinyltrimethoxysilane in a borosilicate flask and then exposing to sunlight for 100 hours, or by using t-butylperoxide or azodiisobutryronitrile as a catalyst. Excess volatile material was removed in vacuo at 1-2 mmHg pressure and the remaining material tested.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
titanium acetylacetonate dialkoxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([PH:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:14]([Si:16]([O:21][CH3:22])([O:19][CH3:20])[O:17][CH3:18])=[CH2:15].C(OOC(C)(C)C)(C)(C)C>C(O)(C)C>[C:8]1([P:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH2:15][CH2:14][Si:16]([O:21][CH3:22])([O:19][CH3:20])[O:17][CH3:18])[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)PC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[Si](OC)(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OOC(C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Name
titanium acetylacetonate dialkoxide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess volatile material was removed in vacuo at 1-2 mmHg pressure

Outcomes

Product
Details
Reaction Time
100 h
Name
Type
product
Smiles
C1(=CC=CC=C1)P(CC[Si](OC)(OC)OC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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